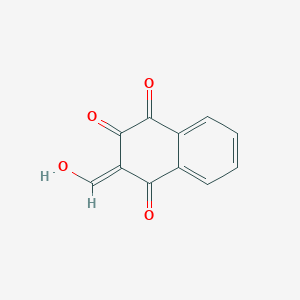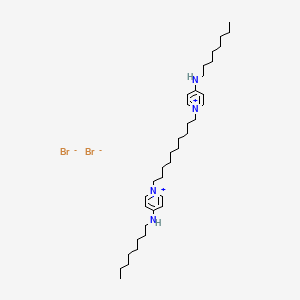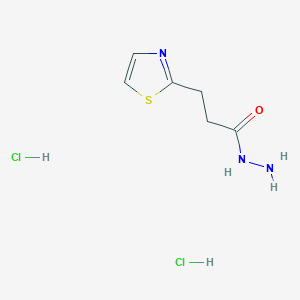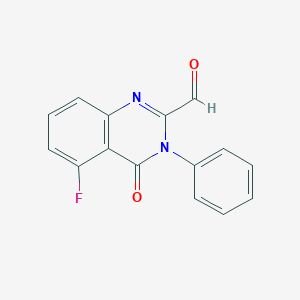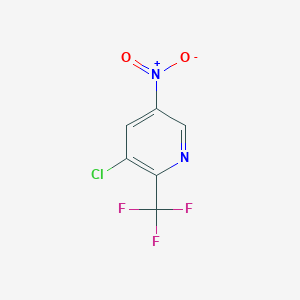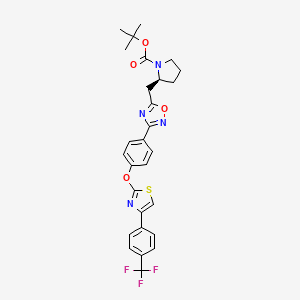
tert-butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a trifluoromethylphenyl group, and a pyrrolidine carboxylate moiety
Preparation Methods
The synthesis of tert-butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps. The synthetic route may include the following steps:
Formation of the thiazole ring: This can be achieved through the reaction of a suitable precursor with a thioamide.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents.
Construction of the oxadiazole ring: This can be done via cyclization reactions involving hydrazides and carboxylic acids.
Attachment of the pyrrolidine moiety: This step may involve nucleophilic substitution reactions.
Final coupling and protection: The tert-butyl group is introduced as a protecting group for the carboxylate functionality.
Industrial production methods for such complex compounds often rely on optimized reaction conditions, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Hydrolysis: The ester functionality can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe or ligand in biological assays to study the interactions with various biomolecules.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including catalysis and polymer synthesis.
Mechanism of Action
The mechanism of action of tert-butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thiazole and oxadiazole rings can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
tert-Butyl (S)-2-((3-(4-((4-(4-(trifluoromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl (S)-2-((3-(4-((4-(4-(methyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: This compound lacks the trifluoromethyl group, which may result in different binding affinities and reactivity.
tert-Butyl (S)-2-((3-(4-((4-(4-(chloromethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: The presence of a chloromethyl group instead of a trifluoromethyl group can alter the compound’s chemical properties and biological activity.
tert-Butyl (S)-2-((3-(4-((4-(4-(bromomethyl)phenyl)thiazol-2-yl)oxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboxylate: The bromomethyl group can introduce different reactivity patterns compared to the trifluoromethyl group.
The uniqueness of this compound lies in its combination of functional groups, which can impart specific chemical and biological properties.
Properties
Molecular Formula |
C28H27F3N4O4S |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[[3-[4-[[4-[4-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]oxy]phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C28H27F3N4O4S/c1-27(2,3)38-26(36)35-14-4-5-20(35)15-23-33-24(34-39-23)18-8-12-21(13-9-18)37-25-32-22(16-40-25)17-6-10-19(11-7-17)28(29,30)31/h6-13,16,20H,4-5,14-15H2,1-3H3/t20-/m0/s1 |
InChI Key |
ZIUPJZVSBXDTBX-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1CC2=NC(=NO2)C3=CC=C(C=C3)OC4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CC2=NC(=NO2)C3=CC=C(C=C3)OC4=NC(=CS4)C5=CC=C(C=C5)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



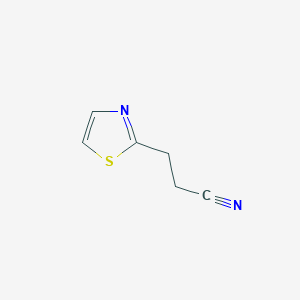
![3-Bromo-4,6-dichloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12955537.png)
![4-Thiazolidinone, 5-[(4-bromo-2-thienyl)methylene]-3-ethyl-2-thioxo-](/img/structure/B12955539.png)
![5-Methyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B12955545.png)

